molecular formula C5H7O2- B1234886 Pent-4-enoate

Pent-4-enoate

Cat. No. B1234886
M. Wt: 99.11 g/mol
InChI Key: HVAMZGADVCBITI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Pent-4-enoate is a pentenoate having the double bond at the 4-position. It is a conjugate base of a pent-4-enoic acid.

Scientific Research Applications

1. Cellular Metabolism and Energy Production Pent-4-enoate impacts cellular metabolism, including alterations in redox state, glycolysis, and fatty acid oxidation. In perfused rat hearts, pent-4-enoate increased O₂ consumption and stimulated palmitate oxidation in potassium-arrested hearts. However, its effects on palmitate oxidation varied under different conditions of ATP consumption by myocardial cells. This variability suggests that pent-4-enoate's influence on fatty acid oxidation is dependent on the cellular energy state and metabolic demand (Hiltunen et al., 1978).

2. Interaction with Cellular Metabolites Pent-4-enoate's metabolism in the heart seems to proceed via propionyl-CoA, impacting the concentration of tricarboxylic acid-cycle intermediates. This process influences other metabolic pathways, including the accumulation of tricarboxylic acid-cycle intermediates, primarily due to malate, indicating an intricate interaction between pent-4-enoate metabolism and cellular energy production (Hiltunen, 1978).

3. Impact on Citrulline Synthesis Pent-4-enoate has been found to inhibit citrulline synthesis in rat liver mitochondria. This inhibition is significant, pointing towards pent-4-enoate's potential impact on mitochondrial energy metabolism and its consequences on various metabolic processes, such as carbamoyl phosphate synthesis or mitochondrial ornithine uptake (Glasgow & Chase, 1976).

4. Influence on Hepatic Metabolism Pent-4-enoate also exhibits significant effects on hepatic metabolism. It has been shown to inhibit urea synthesis in isolated rat hepatocytes, primarily due to its influence on the concentration of N-acetyl-L-glutamate, a crucial activator of carbamoyl-phosphate synthase-I. This effect outlines pent-4-enoate's significant role in modulating liver metabolism and its potential implications for urea cycle disorders (Aoyagi et al., 1979).

5. Effects on Renal Function Pent-4-enoate has been studied for its impact on renal function, particularly on free water, bicarbonate, and phosphate excretion in dogs. The findings indicate that pent-4-enoate can alter proximal tubular reabsorption, emphasizing the fatty acids' role as a significant energy source for proximal tubular metabolism (Kleinman & Levin, 1975).

properties

Molecular Formula

C5H7O2-

Molecular Weight

99.11 g/mol

IUPAC Name

pent-4-enoate

InChI

InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h2H,1,3-4H2,(H,6,7)/p-1

InChI Key

HVAMZGADVCBITI-UHFFFAOYSA-M

SMILES

C=CCCC(=O)[O-]

Canonical SMILES

C=CCCC(=O)[O-]

synonyms

4-pentenoate
4-pentenoic acid
4-pentenoic acid, potassium salt
4-pentenoic acid, sodium salt
pent-4-enoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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